molecular formula C11H13N3O B1202235 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- CAS No. 75704-19-7

1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro-

Cat. No.: B1202235
CAS No.: 75704-19-7
M. Wt: 203.24 g/mol
InChI Key: FRZDVWUAWCOHDI-UHFFFAOYSA-N
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Description

1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrazine and quinoxaline ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable diamine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

For industrial production, the process may be optimized to include continuous flow reactions and the use of automated systems to ensure consistency and scalability. The choice of reagents, temperature, and pressure conditions are crucial factors that influence the efficiency of the synthesis.

Chemical Reactions Analysis

1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- can be compared with other similar compounds, such as:

    1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one: Lacks the tetrahydro moiety, which may result in different chemical and biological properties.

    2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoxaline: Contains additional hydrogenation, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-11-10-7-12-5-6-14(10)9-4-2-1-3-8(9)13-11/h1-4,10,12H,5-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZDVWUAWCOHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997122
Record name 2,3,4,4a-Tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40997122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75704-19-7
Record name 2,3,4,4a-Tetrahydro-1H-pyrazino(1,2a)quinoxalin-5-(6H)one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075704197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,4a-Tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40997122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g. of 3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one, 2 g. of hydrogen chloride, 3 g. of 10% palladium on carbon and 200 ml. of ethanol is hydrogenated on a Parr apparatus for 18 hours at 46 p. s. i. hydrogen pressure. The catalyst is filtered and the filtrate is concentrated. The residue is recrystallized from ethanol to give 0.55 g. of the product as the hydrogen chloride salt, m.p. 288°-290°.
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3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one
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